molecular formula C18H18O3 B1671057 Erteberel CAS No. 533884-09-2

Erteberel

Cat. No. B1671057
M. Wt: 282.3 g/mol
InChI Key: XIESSJVMWNJCGZ-VKJFTORMSA-N
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Description

Erteberel, also known as LY-500307 or SERBA-1, is a synthetic, nonsteroidal estrogen that acts as a selective ERβ agonist . It is under development by Eli Lilly for the treatment of schizophrenia . It was specifically under investigation for the treatment of negative symptoms and cognitive impairment associated with the condition . As of 2015, it was in phase II clinical trials for this indication in the United States .


Molecular Structure Analysis

Erteberel has a molecular formula of C18H18O3 and a molar mass of 282.339 g/mol . Its IUPAC name is (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol . It is a benzopyran derivative that selectively targets estrogen receptor (ER) beta .

Safety And Hazards

Erteberel should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Erteberel is under clinical development by Eli Lilly and Co and currently in Phase II for Post Menopausal Mood Disorder . It has been used in trials studying the treatment of Benign Prostatic Hyperplasia . It was also under development for the treatment of negative symptoms, cognitive impairment associated with schizophrenia (CIAS) .

properties

IUPAC Name

(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIESSJVMWNJCGZ-VKJFTORMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201547
Record name Erteberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erteberel

CAS RN

533884-09-2
Record name (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533884-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erteberel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erteberel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erteberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTEBEREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
G Pontecorvi, R Puglisi, M Bellenghi… - Abstract book 61st …, 2019 - iris.uniroma1.it
… Erteberel dose dependent effect was more evident in NRAS mutated metastatic … Erteberel effectiveness. In conclusion, these preliminary results show the particular efficacy of Erteberel …
Number of citations: 0 iris.uniroma1.it
G Pontecorvi, R Puglisi, M Bellenghi… - 4th Annual Meeting of …, 2019 - iris.uniroma1.it
… In order to specifically induce ERβ signaling, we chose its selective agonist LY500307 (Erteberel), a … Moreover, these and further data on the antitumor efficacy of Erteberel will definitely …
Number of citations: 0 iris.uniroma1.it
R Mutiah, AF Firdausy, YYA Indrawijaya… - … Journal of Cancer …, 2021 - ijcc.chemoprev.org
… drug (Erteberel), but the rerank score of Erteberel still lower … E have the same function with the Erteberel as an ERβ agonist. … is not good than the Erteberel because Erteberel still has the …
Number of citations: 1 www.ijcc.chemoprev.org
B Karakas, Y Aka, A Giray, SG Temel, U Acikbas… - Cell death …, 2021 - nature.com
… Erteberel (LY500307) could target mitochondrial ER-β pool to exert its activity against the receptor. Of note, Erteberel was … 7A, we showed that Erteberel treatment led to decreased cell …
Number of citations: 9 www.nature.com
O Kutuk, B Karakas, Y Aka, A Giray, H Basaga… - 2021 - researchsquare.com
… Erteberel (LY500307) could target mitochondrial ER-β pool to exert its activity against the receptor. Of note, Erteberel … In Figure 7A, we showed that Erteberel treatment led to decreased …
Number of citations: 3 www.researchsquare.com
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: LY500307 (erteberel) is a selective estrogen receptor β agonist that was evaluated for the treatment of prostatic diseases. The synthesis depicted features a rare example …
Number of citations: 0 www.thieme-connect.com
PH Wisnuwardhani, RA Ningrum… - … Journal of Cancer …, 2021 - ijcc.chemoprev.org
… with an amino acid of the Erteberel by hydrogen bond, but … , E have the same function with the Erteberel as an ERβ agonist. … is not good than the Erteberel because Erteberel still has the …
Number of citations: 1 ijcc.chemoprev.org
Z Ding, F Gao, Y Lu, Q Yuan, WP Deng… - Precision …, 2023 - ACS Publications
Asymmetric hydrogenation of tetrasubstituted alkenes is an important but challenging research topic. Herein, we report an efficient iridium-catalyzed asymmetric hydrogenation of …
Number of citations: 2 pubs.acs.org
EA Wetzel, KJ Marks, AA Gleason, S Brown-Ford… - Bioorganic & Medicinal …, 2022 - Elsevier
Two (4-hydroxyphenyl) substituted polycyclic carbocycles were prepared and assayed for estrogen receptor activity. 4-(4-Hydroxyphenyl)tricyclo[3.3.1.1 ]decane-1-methanol (5a/b) and …
Number of citations: 3 www.sciencedirect.com
D Dallinger, CO Kappe - Current Opinion in Green and Sustainable …, 2017 - Elsevier
… Lilly to develop continuous processes employing H 2 at high pressure (50–70 bar) for the syntheses toward the APIs evacetrapib on a 2 metric ton scale (Scheme 1) [29] and erteberel …
Number of citations: 137 www.sciencedirect.com

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